
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Antihypertensive Properties
This compound belongs to the dihydropyridine class, which is well-known for its antihypertensive effects. It acts as a calcium channel blocker by inhibiting L-type calcium channels in vascular smooth muscle cells. By reducing calcium influx, it relaxes blood vessels, leading to decreased blood pressure. Researchers have explored its potential use in managing hypertension and related cardiovascular conditions .
Antioxidant Activity
The nitrophenyl group in this compound contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have investigated its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, making it relevant in health and disease prevention .
Anticancer Potential
Dihydropyridines have attracted attention as potential anticancer agents due to their diverse biological activities. This compound’s unique structure may interfere with cancer cell proliferation, angiogenesis, and metastasis. Researchers continue to explore its effects on different cancer types and signaling pathways .
Anti-Inflammatory Effects
Inflammation is a common factor in various diseases. Some dihydropyridines exhibit anti-inflammatory properties by modulating cytokines, enzymes, and transcription factors involved in the inflammatory response. Investigating this compound’s anti-inflammatory potential could lead to novel therapeutic strategies .
Neuroprotective Applications
Calcium channel blockers, including dihydropyridines, have been investigated for their neuroprotective effects. By preventing excessive calcium influx, they may help preserve neuronal function and reduce neurodegenerative damage. Researchers are exploring their use in conditions like Alzheimer’s disease and Parkinson’s disease .
Synthetic Building Block
Beyond its pharmacological applications, this compound serves as a valuable synthetic intermediate. Chemists can modify its structure to create derivatives with specific properties. Its versatility makes it useful in designing new molecules for drug development, materials science, and other fields .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-13-7-6-12(17(21)9-13)11-23-8-2-5-16(19(23)26)18(25)22-14-3-1-4-15(10-14)24(27)28/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLQDHCGGDCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2650936.png)
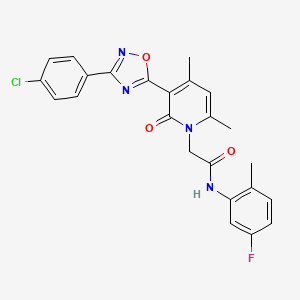
![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)
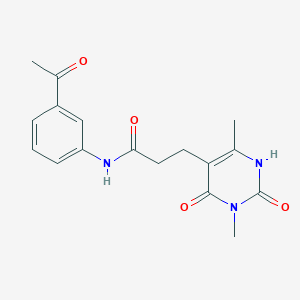
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)
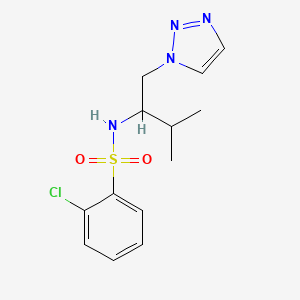
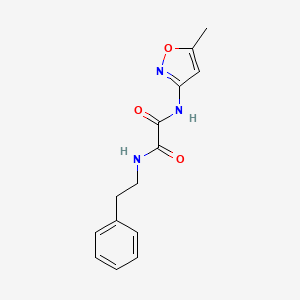
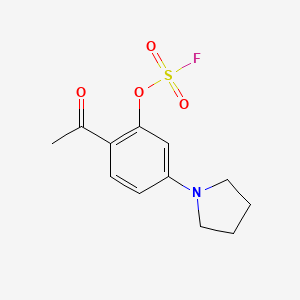
![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650955.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)